Serratriol

Description

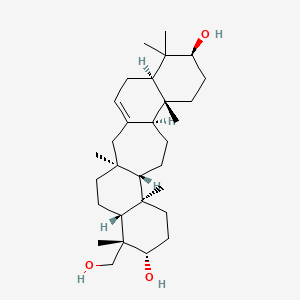

Structure

3D Structure

Properties

IUPAC Name |

(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCIDAMBNEFU-WUKVYDFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098267 | |

| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13956-52-0 | |

| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Serratriol: Structural Elucidation and Therapeutic Potential of a Serratane Triterpene

This technical guide details the chemical structure, biosynthesis, isolation, and pharmacological potential of Serratriol , a specialized serratane triterpene.

Introduction

Serratriol (CAS: 13956-52-0) is a naturally occurring pentacyclic triterpenoid belonging to the serratane class.[1] Unlike the more common oleanane or ursane triterpenes, serratanes are chemically distinct due to a unique seven-membered ring C within their pentacyclic skeleton (

Predominantly isolated from the clubmoss family Lycopodiaceae (e.g., Huperzia serrata, Lycopodium serratum) and the bark of Pinaceae species (e.g., Pinus monticola, Picea sitchensis), Serratriol serves as a chemotaxonomic marker and a scaffold for bioactive derivatives. Its pharmacological profile includes acetylcholinesterase (AChE) inhibition and cytotoxicity against specific tumor cell lines, making it a compound of interest in neurodegenerative and oncological drug discovery.

Chemical Structure & Stereochemistry[2]

The Serratane Skeleton

The core structure of Serratriol is the serratane skeleton (

-

Ring System: Pentacyclic system comprising two six-membered rings (A, B), a central seven-membered ring (C) , and two five-membered rings (D, E).

-

Unsaturation: A characteristic double bond is typically located at

(between C-14 and C-15), which is crucial for the conformational flexibility of the central ring.

Serratriol Specifics

Serratriol is chemically defined as serrat-14-ene-3

| Feature | Description |

| Molecular Formula | |

| Molecular Weight | 458.72 g/mol |

| Skeleton | Serrat-14-ene |

| Hydroxyl Positions | C-3 (Secondary), C-21 (Secondary), C-24 (Primary/Hydroxymethyl) |

| Stereochemistry |

Note on Stereoisomerism: The configuration at C-21 is critical. While the

Biosynthetic Pathway

The biosynthesis of Serratriol diverges from the standard friedelane/oleanane pathway after the formation of 2,3-oxidosqualene. The key differentiation is the cyclization cascade that expands Ring C.

Mechanistic Flow

-

Epoxidation: Squalene is oxidized to (3S)-2,3-oxidosqualene by squalene epoxidase.[1][4]

-

Protonation & Cyclization: The epoxide ring opens, initiating a cationic cascade.

-

Ring Expansion: Unlike the chair-chair-chair-boat conformation leading to dammarenyl cation, the serratane pathway involves a specific backbone rearrangement (likely involving a C-ring expansion via a 1,2-alkyl shift) to form the seven-membered central ring.

-

Functionalization: Post-cyclization oxidation by cytochrome P450 monooxygenases introduces hydroxyl groups at C-3, C-21, and C-24.

Caption: Biosynthetic derivation of Serratriol from Squalene, highlighting the critical Ring C expansion step.

Isolation and Purification Protocol

Isolation of pure Serratriol requires fractionation to separate it from structurally similar isomers (e.g.,

Extraction Workflow

Source Material: Dried whole plant of Huperzia serrata or Pinus bark.

-

Maceration: Extract powdered plant material with 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48-72 hours.

-

Partitioning: Concentrate the extract and suspend in water. Partition successively with Petroleum Ether (to remove fats/waxes) and Ethyl Acetate (EtOAc) .

-

Target Fraction: The EtOAc fraction typically contains the serratane triterpenoids.

-

-

Chromatography: Subject the EtOAc residue to Silica Gel Column Chromatography.

-

Eluent: Gradient system of Chloroform/Methanol (

) or Petroleum Ether/Acetone.

-

-

Purification: Re-chromatograph serratriol-rich fractions (monitored by TLC) using ODS (C18) open column or semi-preparative HPLC.

Caption: Step-by-step isolation workflow for obtaining high-purity Serratriol from plant biomass.

Spectroscopic Characterization

Identification of Serratriol is confirmed via NMR and MS.[5] The following data points are diagnostic for the structure.

Nuclear Magnetic Resonance (NMR)

-

-NMR (100 MHz, Pyridine-

-

Olefinic Carbons: Distinct signals for the

double bond. C-14 typically appears around -

Oxygenated Carbons:

-

C-3 (

-OH): ~ -

C-21 (

-OH): ~ -

C-24 (Primary alcohol): ~

60-65 ppm.

-

-

-

-NMR (400 MHz, Pyridine-

-

Olefinic Proton: A broad singlet or doublet around

5.3-5.5 ppm (H-15). -

Oxymethine Protons: H-3 and H-21 appear as multiplets in the

3.0-4.5 ppm range. The coupling constants ( -

Methyl Groups: Serratanes typically show 6-7 tertiary methyl singlets in the high field region (

0.7-1.2 ppm).

-

Mass Spectrometry (MS)

-

Technique: ESI-MS or EI-MS.

-

Diagnostic Ion:

or -

Fragmentation: Loss of water molecules (

,

Pharmacological Potential[7][8][9][10]

Acetylcholinesterase (AChE) Inhibition

Research indicates that serratane triterpenoids, including Serratriol and its derivatives, exhibit inhibitory activity against AChE. This mechanism is critical for:

-

Alzheimer's Disease: Enhancing cholinergic transmission.

-

Specificity: While less potent than the alkaloid Huperzine A (also found in Huperzia), serratanes offer a non-alkaloidal scaffold with potentially lower toxicity profiles.

Cytotoxicity

Serratriol and its oxidized derivatives (e.g., 14,15-epoxides) have demonstrated moderate cytotoxicity against human tumor cell lines:

-

Targets: HL-60 (leukemia), K562, and MCF-7 (breast cancer).

-

Mechanism: Induction of apoptosis and cell cycle arrest, potentially mediated through mitochondrial pathway modulation.

Anti-inflammatory Activity

Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (RAW 264.7 cells) suggests Serratriol possesses anti-inflammatory properties, likely by downregulating iNOS expression.

References

-

Conner, A. H., et al. (1980). New Serratane Triterpenes from Western White Pine Bark. Forest Products Laboratory. 6[4][7][8][9][10]

-

Zhou, H., et al. (2004).[8] Serratane-type triterpenoids from Huperzia serrata.[1][11][5][12] Natural Product Research. 13[7][8][10]

-

BOC Sciences. Serratriol (CAS 13956-52-0) Product Information. [2][3][4][5][7][8][9][10][12]

-

Yan, J., et al. (2010). Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27.[10] Planta Medica. 15[7][8]

-

Xu, K. P., et al. (2020). Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities. Bioorganic Chemistry. 5[7][8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Estra-1,3,5(10)-trien-3,16alpha,17beta-triol | C18H24O3 | CID 6432479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of squalene epoxidase in triterpenes biosynthesis in Poria cocos by molecular docking and CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. Ethnopharmacology, phytochemistry, biological activities, and therapeutic applications of Cedrela serrata Royle: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serratene-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Serratane-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serratane-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural & Functional Divergence: Serratriol vs. Serratenediol

Executive Summary

The distinction between Serratenediol and its hydroxylated congener Serratriol represents a critical checkpoint in the phytochemical analysis of Lycopodiaceae (clubmosses) and Pinaceae species. Both compounds share the rare serratane (C30) skeleton, characterized by a central seven-membered ring C.[1]

For drug development professionals, the transition from the diol to the triol is not merely an oxidation event; it fundamentally alters the molecule's amphiphilicity, bioavailability, and binding affinity.[1] This guide dissects the structural, spectroscopic, and biosynthetic differences between these two metabolites, providing a self-validating framework for their isolation and identification.[1]

The Serratane Scaffold: A Structural Anomaly

Unlike the ubiquitous oleanane or ursane triterpenoids, the serratane skeleton possesses a unique C14–C15 double bond and a seven-membered ring C . This structural rigidity creates a distinct "V" shape, unlike the planar configuration of steroids.

Serratenediol (The Baseline)

Serratriol (The Derivative)

-

IUPAC Name: 14-Serraten-3

,21 -

Formula:

(MW: 458.7 g/mol )[1] -

Key Features:

-

Structural Divergence: The oxidation of a methyl group (usually C-24, C-29, or C-30) into a primary alcohol (hydroxymethyl group).[1]

-

Polarity: Significantly increased water solubility compared to the diol.

-

Structural Visualization

The following diagram contrasts the connectivity and functional divergence.

Figure 1: Structural taxonomy and divergence of serratane triterpenoids.

Spectroscopic Identification (NMR & MS)

Reliable differentiation requires Nuclear Magnetic Resonance (NMR).[1] Reliance solely on Mass Spectrometry (MS) is risky due to potential ionization fragmentation similarities, although the molecular ion peak (

1H-NMR Diagnostic Signals (CDCl3, 500 MHz)

The most definitive method to distinguish Serratriol from Serratenediol is Methyl Counting .[1]

| Feature | Serratenediol (The Diol) | Serratriol (The Triol, C-24 OH) | Causality/Explanation |

| Methyl Signals | 7 Singlets (0.70 – 1.20 ppm) | 6 Singlets | One methyl group is oxidized.[1] |

| Oxymethylene | Absent | AB System or Singlet ( | The new primary alcohol (-CH2OH) protons are deshielded by oxygen.[1] |

| H-3 Signal | Proximity to the new C-24 hydroxyl often shifts the H-3 signal downfield.[1] | ||

| Olefinic H | Absent | Absent | The C14-C15 double bond is tetrasubstituted in both.[1] This distinguishes them from Oleanane types. |

13C-NMR Checkpoints

-

Serratenediol: Shows 30 carbons.[1] Two oxygenated carbons (C-3, C-21) appear between

70–80 ppm.[1] -

Serratriol: Shows 30 carbons.[1] Three oxygenated carbons.[1][3] The new primary alcohol carbon (C-24) typically appears at

60–65 ppm (characteristic of

Technical Note: If the hydroxylation is at C-29 (another common variant), the shift will occur, but the H-3 signal will remain relatively unperturbed compared to the C-24 variant. HMBC (Heteronuclear Multiple Bond Correlation) is required to confirm the exact position of the third hydroxyl.

Biosynthetic Pathway

Understanding the origin of these compounds aids in predicting minor congeners in your extract. The pathway begins with 2,3-oxidosqualene.[1][4][5][6]

Figure 2: Biosynthetic progression from squalene to functionalized triterpenoids.[1][4][6]

Isolation & Purification Protocol

To separate the Triol from the Diol, one must exploit the polarity difference. The Triol is significantly more polar.

Extraction Workflow

-

Biomass: Dried Lycopodium or Huperzia whole plant (ground).[1]

-

Solvent: Macerate in MeOH (3x) at Room Temp. Avoid boiling to prevent artifact formation.[1]

-

Partitioning (The Critical Step):

Chromatographic Separation (Silica Gel 60)[1]

-

Mobile Phase: Hexane : Ethyl Acetate gradient.[1]

-

Elution Order:

-

Serratenediol: Elutes early (e.g., 8:2 Hex:EtOAc).[1]

-

Serratriol: Elutes later (e.g., 6:4 or 1:1 Hex:EtOAc) due to the third hydroxyl group interacting with the silica stationary phase.

-

Figure 3: Fractionation logic for separating diols from triols.[1]

Pharmacological Implications (SAR)

The structural difference dictates the pharmacological utility:

-

Serratenediol: Often investigated for anti-inflammatory activity (inhibition of NO production).[1] Its lipophilicity allows it to penetrate cell membranes easily but limits its solubility in aqueous formulations.[1]

-

Serratriol: The additional hydroxyl group provides a "handle" for further derivatization (e.g., esterification) to improve solubility or target specificity.[1] In Lycopodium pharmacology, triols often serve as precursors to more complex alkaloids or show altered cytotoxicity profiles compared to their parent diols.[1]

References

-

Zhou, H., et al. (2003). Serratene-type triterpenoids from Huperzia serrata.[1][9] Journal of Natural Products, 66(10), 1328-1332.[1][9]

-

Boonya-udtayan, S., et al. (2019). Serratene triterpenoids and their biological activities from Lycopodiaceae plants.[1][3][10] Fitoterapia, 136, 104181.[1][3][10] [1][10]

-

Ebata, T., et al. (2011). Total Synthesis of Serratane Triterpenoids.[1] Organic Letters.[1] (Contextual grounding for synthetic structure verification).

-

PubChem Compound Summary. Serratenediol (CID 164947).[1] National Center for Biotechnology Information.[1]

Sources

- 1. Serratenediol | C30H50O2 | CID 164947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serratene-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

Technical Monograph: Natural Sources and Isolation of Serratriol Triterpenoids

Executive Summary & Chemical Identity[1][2][3]

Serratriol refers to a specific bioactive molecule within the serratane class of pentacyclic triterpenoids. Chemically defined as serrat-14-ene-3β,21α,24-triol (and its stereoisomers), it is structurally distinct from the more common oleanane or ursane triterpenes due to the presence of a characteristic double bond at C14-C15 and a unique migration pattern during biosynthesis.

While often overshadowed by the alkaloids (e.g., Huperzine A) found in its source plants, Serratriol has emerged as a potent anti-inflammatory and cytotoxic agent. This guide delineates the natural reservoirs of Serratriol, establishing Lycopodium (club mosses) and Picea (spruce) bark as the primary extraction matrices.

Distinction Note: Do not confuse Serratriol (C30 triterpenoid) with Serratol (C20 diterpene found in Boswellia frankincense). This guide focuses exclusively on the triterpenoid.

Natural Sources and Distribution[4][5][6][7][8]

The distribution of Serratriol is chemotaxonomically restricted, primarily occurring in the Pteridophytes (ferns/club mosses) and specific Gymnosperms (conifers).

Primary Source: Lycopodiaceae (Club Mosses)

The genus Lycopodium is the historical and phytochemical benchmark for serratane triterpenoids.

-

Species: Lycopodium clavatum, Lycopodium cernuum, Huperzia serrata (syn. Lycopodium serratum), Lycopodium complanatum.[1]

-

Localization: Concentrated in the whole plant (aerial parts and roots).

-

Co-occurrence: Often found alongside serratenediol (the diol precursor) and toxic alkaloids.

-

Yield Profile: Generally low (mg/kg range), requiring bioactivity-guided fractionation for isolation.

Industrial Source: Pinaceae (Conifer Bark)

A more sustainable, scalable source has been identified in the bark of specific spruce and pine species, often available as forestry byproducts.

-

Species: Picea sitchensis (Sitka Spruce), Pinus species.[2][3]

-

Significance: Sitka spruce bark contains significant quantities of 3β-methoxy-serrat-14-en-21β-ol and related serratane triterpenoids which can be hydrolyzed to yield Serratriol.

Comparative Source Table

| Source Species | Family | Part Used | Key Serratane Constituents | Extraction Difficulty |

| Lycopodium clavatum | Lycopodiaceae | Whole Plant | Serratenediol, Serratriol, Lycopodine | High (Complex matrix) |

| Huperzia serrata | Lycopodiaceae | Whole Plant | Serrat-14-ene-3β,21β,29-triol, Huperzine A | High (Protected species) |

| Picea sitchensis | Pinaceae | Outer Bark | 3-methoxy-serrat-14-ene-21-ol, Serratenediol | Medium (High resin content) |

| Primula rosea | Primulaceae | Roots | Serratenediol, 21-episerratenediol | High (Low biomass) |

Biosynthetic Pathway

The biosynthesis of Serratriol follows the mevalonate pathway, diverging from the common triterpene route at the cyclization stage.

-

Precursor: 2,3-Oxidosqualene.

-

Cyclization: Catalyzed by Serratenediol synthase (a specific oxidosqualene cyclase).

-

Skeleton Formation: The cyclase enforces a chair-chair-chair-boat-boat conformation, leading to the pentacyclic serratane skeleton with a C14-C15 double bond.

-

Oxygenation: Subsequent cytochrome P450-mediated hydroxylation at C-24 (and potentially C-21) converts Serratenediol into Serratriol.

Figure 1: Biosynthetic derivation of Serratriol from Squalene, highlighting the critical enzymatic divergence.

Isolation Protocol: Picea sitchensis Bark[5][10]

This protocol is designed for the isolation of serratane triterpenoids from conifer bark, which is less chemically complex than Lycopodium (devoid of alkaloids) and more sustainable.

Reagents & Equipment

-

Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl3).

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm), Sephadex LH-20.

-

Equipment: Soxhlet extractor, Rotary evaporator, HPLC (C18 column).

Step-by-Step Methodology

Step 1: Preparation & Defatting

-

Dry Picea sitchensis outer bark at 40°C for 48 hours.

-

Pulverize to a fine powder (20 mesh).

-

Defatting: Extract 1 kg powder with n-Hexane (3L) in a Soxhlet apparatus for 12 hours to remove waxes and simple lipids. Discard hexane fraction if targeting polar triols, or save for methoxy-derivatives.

Step 2: Primary Extraction

-

Extract the marc (residue) with Ethyl Acetate (EtOAc) for 24 hours.

-

Filter and concentrate the EtOAc extract under reduced pressure at 45°C.

-

Yield Check: Expect a crude gum yield of ~2-4% w/w.

Step 3: Saponification (Optional but Recommended) Rationale: Serratriol often exists as esters (acetates/coumarates) in bark.

-

Dissolve crude extract in 10% ethanolic KOH.

-

Reflux for 2 hours.

-

Neutralize with 1N HCl and partition with EtOAc. This liberates free Serratriol.

Step 4: Chromatographic Fractionation

-

Column: Load neutral fraction onto Silica Gel 60.

-

Gradient Elution:

-

Hexane:EtOAc (9:1) -> Elutes Serratenediol.

-

Hexane:EtOAc (7:3) -> Elutes Serratriol (Target).

-

EtOAc:MeOH (9:1) -> Elutes highly polar glycosides.

-

-

TLC Monitoring: Use Anisaldehyde-H2SO4 reagent. Serratanes typically stain violet/purple.

Step 5: Purification (HPLC)

-

System: RP-HPLC (C18).

-

Mobile Phase: Acetonitrile:Water (85:15), isocratic flow.

-

Detection: UV at 210 nm (weak absorption due to lack of conjugation) or ELSD.

-

Collection: Collect peak corresponding to authentic standard retention time.

Figure 2: Workflow for the isolation of Serratriol from Spruce bark, emphasizing the saponification step to maximize yield.

Pharmacological Mechanism: Anti-Inflammatory Action[3][6][8][9][12][13][14][15][16][17][18]

Serratriol and its derivatives exhibit potent anti-inflammatory activity, primarily by modulating the NF-κB signaling pathway in macrophages.

Mechanism of Action

-

Stimulus: Lipopolysaccharide (LPS) binds to TLR4 receptors on macrophages.

-

Inhibition: Serratriol interferes with the phosphorylation of IκBα.

-

Result: NF-κB (p65/p50) cannot translocate to the nucleus.

-

Downstream Effect: Suppression of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression, leading to reduced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.

Quantitative Potency

-

IC50 (NO Inhibition): Typically 10–40 µM in RAW 264.7 cells.

-

Cytotoxicity: Low toxicity (high cell viability) at effective anti-inflammatory concentrations, distinguishing it from non-specific cytotoxic agents.

References

-

Wan, F. et al. (2020). Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators.[6][7] Bioorganic Chemistry . Link

-

Tanaka, R. et al. (2004). Serratane-type triterpenoids from Huperzia serrata.[8][1][6][9][10] Natural Product Research . Link

-

Jiang, Z. et al. (2020). Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities.[1] Bioorganic Chemistry . Link

-

Kutney, J.P. et al. (1969). Studies on the Spruce Bark. The Isolation and Structure of Serratenediol. Canadian Journal of Chemistry . Link

-

Ebata, T. et al. (2010). Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27.[11] Planta Medica . Link

Sources

- 1. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picea sitchensis - Wikipedia [en.wikipedia.org]

- 3. Picea sitchensis | Landscape Plants | Oregon State University [landscapeplants.oregonstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. Budburst | Sitka spruce [budburst.org]

- 6. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Serratane-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lycojaponicuminol A-F: cytotoxic serratene triterpenoids from Lycopodium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic serratane triterpenes from Diphasiastrum complanatum with a hydroxy group at C-27 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cannabidiol (CBD), CAS Number: 13956-52-0

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid. The initial query for "Serratriol" with CAS number 13956-52-0 led to an important clarification: this CAS number is definitively assigned to Cannabidiol. This document proceeds with an in-depth exploration of CBD's properties, tailored for a scientific audience engaged in research and drug development.

Core Chemical and Physical Properties

Cannabidiol is a terpenophenolic compound and a major constituent of the Cannabis sativa plant, accounting for up to 40% of the plant's extract.[1] Unlike Δ⁹-tetrahydrocannabinol (THC), CBD is non-psychoactive.[1][2] At room temperature, it exists as a colorless crystalline solid.[1]

| Property | Value | Source(s) |

| CAS Number | 13956-52-0 | [3] |

| Molecular Formula | C₂₁H₃₀O₂ | [4] |

| Molecular Weight | 314.46 g/mol | [5] |

| IUPAC Name | 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol | [4] |

| Melting Point | 62-63 °C | [5] |

| Boiling Point | 188.5 °C | [5] |

| Water Solubility | Poorly soluble (0.01 mg/mL) | [6] |

| logP (Octanol-Water Partition Coefficient) | 6.1 | [6] |

Synthesis of Cannabidiol

The biosynthesis of CBD in Cannabis sativa follows the same metabolic pathway as THC until the final enzymatic step.[1] Cannabigerolic acid (CBGA) serves as the precursor to both cannabidiolic acid (CBDA) and tetrahydrocannabinolic acid (THCA).[7] The enzyme CBDA synthase catalyzes the formation of CBDA from CBGA.[7] Subsequent decarboxylation of CBDA, typically through heat or light exposure, yields CBD.[7]

Several chemical synthesis routes for Cannabidiol have also been developed. A common approach involves the acid-catalyzed condensation of olivetol and (+)-p-mentha-2,8-dien-1-ol.

Illustrative Chemical Synthesis Workflow

Caption: Figure 1: A representative chemical synthesis pathway for Cannabidiol.

Biological Activities and Mechanism of Action

Cannabidiol exhibits a complex pharmacology with over 65 identified molecular targets, contributing to its diverse therapeutic potential.[2] Its mechanism of action is multifaceted and does not rely on high-affinity binding to the canonical cannabinoid receptors CB1 and CB2, unlike THC.[8]

Key Molecular Targets and Signaling Pathways

-

Endocannabinoid System: CBD has a low binding affinity for CB1 and CB2 receptors.[8] However, it can act as a non-competitive negative allosteric modulator of the CB1 receptor.[4] It also inhibits the enzymatic degradation of the endocannabinoid anandamide by fatty acid amide hydrolase (FAAH), thereby increasing its endogenous levels.[8]

-

Ion Channels: CBD interacts with several transient receptor potential (TRP) channels. It is a low-potency full agonist at TRPV1, which is involved in pain perception and inflammation, and its activation leads to rapid desensitization of the channel.[2][8]

-

G-Protein Coupled Receptors (GPCRs): CBD is an agonist of the serotonin 1A (5-HT₁ₐ) receptor, which may contribute to its anxiolytic and antidepressant effects.[8] It also acts as an antagonist at the GPR55 receptor, which is implicated in pain and inflammation.[9]

-

Nuclear Receptors: CBD is an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which is associated with anti-inflammatory and neuroprotective effects.[8]

Signaling Pathway Overview

Caption: Figure 2: Simplified overview of CBD's multimodal mechanism of action.

Quantitative Biological Activity

| Target | Action | Potency (IC₅₀ / Kᵢ) | Source(s) |

| FAAH | Inhibition | IC₅₀: 27.5 µM | [10] |

| Anandamide Uptake | Inhibition | IC₅₀: 22.0 µM | [10] |

| CYP2C19 | Inhibition | IC₅₀: 2.51 µM | [11] |

| S. aureus | Antibacterial | IC₅₀: 1.84 µM (72h) | [12] |

| Glioblastoma (LN229 cells) | Cytotoxicity | IC₅₀: 8.9 µM (24h) | [13] |

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the gold standard for the qualitative and quantitative analysis of Cannabidiol in various matrices, including plant material, extracts, and pharmaceutical formulations.[14]

Standard HPLC-UV Protocol for CBD Quantification

This protocol provides a general framework. Method optimization and validation are crucial for specific applications.

-

Sample Preparation:

-

For cannabis flower, an extraction with a suitable solvent (e.g., ethanol or methanol) is performed.

-

Oils and extracts are typically diluted with the mobile phase or a compatible solvent.

-

All samples should be filtered through a 0.2 µm syringe filter prior to injection.[15]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed with a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for instance, 30 °C.

-

Detection: UV detection at approximately 228 nm.[15]

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of CBD at various concentrations.

-

The concentration of CBD in the sample is determined by comparing its peak area to the calibration curve.

-

Experimental Workflow for HPLC Analysis

Caption: Figure 3: General workflow for the quantification of CBD using HPLC-UV.

Therapeutic Applications and Future Directions

Cannabidiol has garnered significant interest for its therapeutic potential across a wide range of disorders. The U.S. Food and Drug Administration (FDA) has approved a CBD-based drug, Epidiolex®, for the treatment of seizures associated with Lennox-Gastaut syndrome, Dravet syndrome, and tuberous sclerosis complex.[1]

Preclinical and clinical studies suggest potential therapeutic benefits of CBD in:

-

Neurological Disorders: Beyond epilepsy, research is ongoing for its use in managing symptoms of multiple sclerosis, Parkinson's disease, and Alzheimer's disease.[17]

-

Psychiatric Disorders: CBD is being investigated for its anxiolytic, antipsychotic, and antidepressant properties.[18]

-

Pain and Inflammation: Due to its interaction with the endocannabinoid system and other signaling pathways, CBD is a candidate for treating various types of pain and inflammatory conditions.[2]

-

Oncology: CBD has shown potential in alleviating cancer-related symptoms and side effects of cancer treatment.[19]

The broad therapeutic window and non-psychoactive nature of Cannabidiol make it a highly attractive molecule for further research and drug development. Future investigations will likely focus on elucidating the precise molecular mechanisms underlying its diverse effects, optimizing drug delivery systems to improve bioavailability, and conducting large-scale clinical trials to validate its efficacy in a wider range of clinical indications.

References

-

Cannabidiol: Pharmacology and Therapeutic Targets - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) | ACS Synthetic Biology. (2024, June 19). Retrieved January 22, 2026, from [Link]

-

Cannabidiol in Humans—The Quest for Therapeutic Targets - MDPI. (2012, May 21). Retrieved January 22, 2026, from [Link]

-

Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Schematic representation of the signaling pathway mediated by CBD in... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cannabidiol (CBD) mechanism of action. The main action of CBD is to... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). (2024, June 11). Retrieved January 22, 2026, from [Link]

-

What are the therapeutic targets of Cannabidiol (CBD)? - Consensus. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structure and physicochemical properties of cannabidiol; green areas... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Summary table of physicochemical properties for four cannabinoids. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biological properties and therapeutic applications of cannabidiol - Academic Journals. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cannabidiol - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Chemical Properties of (-)-Cannabidiol (CAS 13956-29-1) - Cheméo. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cannabidiol | C21H30O2 | CID 644019 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Theoretical calculation of some chemical properties of the cannabidiol (CBD) molecule - DergiPark. (2021, August 23). Retrieved January 22, 2026, from [Link]

-

Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC. (2023, March 17). Retrieved January 22, 2026, from [Link]

-

An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol. (2017, June 27). Retrieved January 22, 2026, from [Link]

-

Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PMC. (2024, October 28). Retrieved January 22, 2026, from [Link]

-

Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - MDPI. (2022, October 18). Retrieved January 22, 2026, from [Link]

-

Mechanisms of Cannabidiol (CBD) in Cancer Treatment: A Review - Unique Therapeutics. (2022, May 26). Retrieved January 22, 2026, from [Link]

-

Cannabidiol Content and In Vitro Biological Activities of Commercial Cannabidiol Oils and Hemp Seed Oils - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC. (2021, November 18). Retrieved January 22, 2026, from [Link]

-

Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fast and Simple High Performance Liquid Chromatography–Ultraviolet Assay for the Determination of Cannabinoid Content in Hemp Oil | LCGC International. (2018, August 13). Retrieved January 22, 2026, from [Link]

-

A Simple Isocratic HPLC Method for the Quantitation of 17 Cannabinoids - ResearchGate. (2025, December 15). Retrieved January 22, 2026, from [Link]

-

IC 50 values of CBD-related compounds for inhibition of CYP2C19-mediated oxidations. (n.d.). Retrieved January 22, 2026, from [Link]

-

Separation of 16 Cannabinoids in Cannabis Flower and Extracts Using a Reversed Phase Isocratic HPLC Method - Waters Corporation. (n.d.). Retrieved January 22, 2026, from [Link]

-

Potential cytotoxic effect of cannabidiol against human glioblastoma cells in vitro - Termedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

CBD Purification via HPLC: Method Development & Scale-Up - KNAUER. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. Cannabidiol - Wikipedia [en.wikipedia.org]

- 2. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (-)-Cannabidiol (CAS 13956-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An Overview on Medicinal Chemistry of Synthetic and Natural Derivatives of Cannabidiol [frontiersin.org]

- 10. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. termedia.pl [termedia.pl]

- 14. researchgate.net [researchgate.net]

- 15. CBD Purification via HPLC: Method Development & Scale-Up [knauer.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. academicjournals.org [academicjournals.org]

- 18. Cannabidiol in Humans—The Quest for Therapeutic Targets [mdpi.com]

- 19. uniquetherapeutics.com [uniquetherapeutics.com]

Biosynthetic pathway of serratane triterpenes in clubmosses

Biosynthetic Pathway of Serratane Triterpenes in Clubmosses

Part 1: Executive Summary

The Serratane Distinction Clubmosses (Lycopodiaceae) are phylogenetically distinct vascular plants known for two primary chemical classes: Lycopodium alkaloids (e.g., Huperzine A) and serratane triterpenoids .[1][2] While the alkaloids have dominated neuropharmacological research, serratane triterpenes represent a unique biosynthetic achievement: a pentacyclic C30 skeleton featuring a central seven-membered ring (Ring C).

This guide delineates the biosynthetic logic of serratane triterpenes, moving beyond general triterpene synthesis to focus on the "double-head" cyclization mechanism . Unlike standard triterpenes derived from a single cyclization event of 2,3-oxidosqualene, serratanes require a sequential, two-step cyclization of 2,3;22,23-dioxidosqualene . The recent identification of the specific cyclases LcLCC and LcLCE in Lycopodium clavatum has overturned previous assumptions, proving that serratanes are not derivatives of

Part 2: Molecular Architecture & The Biosynthetic Core

The Precursor State: Dioxidosqualene

Standard triterpenes (e.g., lupeol,

-

Enzyme: Squalene Epoxidase (SQE).

-

Process: SQE acts iteratively to convert Squalene

2,3-Oxidosqualene

The Branch Point: The LCC/LCE System

The formation of the serratane skeleton is a "relay race" between two distinct oxidosqualene cyclases (OSCs).

Step 1: The First Cyclization (Formation of Pre-

-

Enzyme: LCC (Dioxidosqualene cyclase).

-

Mechanism: LCC accepts 2,3;22,23-dioxidosqualene and cyclizes one epoxide end.

-

Product: Pre-

-onocerin . This intermediate contains one cyclized tricyclic domain and one uncyclized epoxide tail. -

Significance: LCC is the first identified OSC capable of halting cyclization exactly halfway, creating a stable intermediate rather than a fully cyclized product.

Step 2: The Serratane Divergence (Formation of Ring C)

This is the critical node where the pathway splits between

-

Enzyme: LCE (Serratane Synthase).

-

Substrate: Pre-

-onocerin. -

Mechanism: LCE cyclizes the remaining epoxide tail. Unlike the standard chair-chair cyclization that produces onocerin, LCE enforces a specific backbone rearrangement that expands the central junction, creating the signature seven-membered Ring C .

-

Product: Serratane skeleton (e.g., 14-serraten-3,21-diol).

Note: A related enzyme, LCD (Onocerin Synthase), converts Pre-

Enzymatic Tailoring (The P450 Frontier)

Following skeleton formation, the serratane core undergoes extensive oxidation. While specific gene candidates (CYPs) in Lycopodium are currently being mapped to these steps, the chemical diversity suggests the involvement of CYP716 and CYP88 family homologs.

-

C3/C21 Oxidation: Essential for the "diol" character (Serratenediol).

-

C16 Oxidation: Generates 16-oxo derivatives (e.g., Lycernuic ketone).

-

C24/C29 Carboxylation: Forms Lycernuic acids.

Part 3: Visualization of the Pathway

The following diagram illustrates the divergence of Serratane biosynthesis from the Onocerin pathway via the LCC/LCE enzyme pair.

Figure 1: The bifurcated biosynthetic pathway in Lycopodium clavatum. Note the critical role of LCE in diverting the intermediate Pre-

Part 4: Experimental Protocols

To study these enzymes or produce serratane scaffolds, researchers must bypass the plant's slow growth by using a heterologous host. The following protocol describes the yeast-based functional characterization of LCC and LCE.

Protocol: Heterologous Expression of Serratane Synthases

Objective: Reconstitute the serratane pathway in Saccharomyces cerevisiae to validate LCE activity.

1. Strain Selection & Engineering

-

Host: S. cerevisiae strain GIL77 (or equivalent erg7 mutant).

-

Rationale: The erg7 mutation (lanosterol synthase deficiency) prevents the yeast from converting oxidosqualene into lanosterol (sterols), causing a buildup of the precursor.

-

Precursor Enhancement: Overexpress the native yeast ERG1 (Squalene epoxidase) to drive the pool toward 2,3;22,23-dioxidosqualene .

2. Vector Construction

-

Genes:

-

LcLCC (GenBank: BAW35158.1)

-

LcLCE (GenBank: BAW35160.1)

-

-

Promoters: Use strong constitutive promoters (e.g.,

, -

Tags: Append C-terminal

or FLAG tags for Western blot verification of protein expression.

3. Cultivation & Induction

-

Medium: Synthetic Defined (SD) medium minus selection markers (e.g., -Ura, -Trp). Supplement with hemin (13 µg/mL) and ergosterol (20 µg/mL) if using GIL77, as it cannot synthesize its own sterols.

-

Incubation: 30°C, 200 rpm for 72–96 hours. The extended time allows for the accumulation of the secondary metabolite.

4. Metabolite Extraction

-

Harvest cells by centrifugation (3,000

g, 5 min). -

Reflux pellets in 20% KOH/50% EtOH (aq) for 1 hour (Saponification to release triterpenes and remove lipids).

-

Extract the non-saponifiable fraction with n-hexane (3

vol). -

Evaporate hexane to dryness under

stream. -

Derivatize: Treat residue with BSTFA + 1% TMCS (60°C, 30 min) to trimethylsilylate hydroxyl groups for GC-MS analysis.

5. Analytical Validation (GC-MS)

-

Column: HP-5MS or equivalent non-polar capillary column.

-

Target Ions:

-

Look for

peaks at m/z 586 (TMS-derivative of serratenediol). -

Diagnostic Fragment: Serratanes often show a characteristic fragmentation pattern distinct from onocerin due to the 7-membered ring.

-

-

Control: Express LcLCC alone. You should detect Pre-

-onocerin but no serratenediol. Co-expression of LcLCC + LcLCE yields Serratenediol .

Part 5: Quantitative Data Summary

Enzyme Efficiency & Product Distribution (Representative Data)

| Enzyme Combination | Host Background | Major Product | Minor Product | Yield (Approx.) |

| Empty Vector | erg7 mutant | 2,3-Oxidosqualene | Dioxidosqualene | N/A |

| LcLCC only | erg7 mutant | Pre- | Dioxidosqualene | High |

| LcLCC + LcLCD | erg7 mutant | Pre- | High | |

| LcLCC + LcLCE | erg7 mutant | Serratenediol | Tohogenol | Moderate |

Note: Yields in engineered yeast typically range from 0.5 to 5 mg/L depending on optimization of the SQE step.

Part 6: References

-

Identification of Serratane Synthase Gene from the Fern Lycopodium clavatum Source: Organic Letters (2017) Significance:[3] First cloning of LCE and LCC, proving the sequential cyclization pathway. URL:[Link]

-

Onocerin Biosynthesis Requires Two Highly Dedicated Triterpene Cyclases in a Fern Lycopodium clavatum Source: ChemBioChem (2016) Significance: Characterization of the LCC enzyme and the pre-

-onocerin intermediate. URL:[Link] -

Serratene triterpenoids and their biological activities from Lycopodiaceae plants Source: Fitoterapia (2019) Significance:[4][5] Comprehensive review of the chemical diversity and pharmacological potential (AChE inhibition) of serratanes. URL:[Link]

-

A Single Oxidosqualene Cyclase Produces the Seco-Triterpenoid

-Onocerin Source: Plant Physiology (2018) Significance: Contrasts the Lycopodium "double-enzyme" system with the convergent evolution of a single-enzyme system in Ononis (Leguminosae). URL:[Link] -

Serratane triterpenoids from Lycopodium cernuum L. as

-glucosidase inhibitors Source: Bioorganic Chemistry (2021) Significance: Highlights the therapeutic potential and structural variations (C16-oxo, C24-oic acid) of the serratane scaffold. URL:[Link]

Sources

Methodological & Application

Solvent extraction techniques for serratane triterpenoids

Application Note & Protocol Guide | AN-ST-2026 [1]

Target Analytes: Serratenediol, 21-episerratenediol, tohogenol, and related C30 pentacyclic triterpenoids.[1] Primary Matrices: Lycopodium serratum (Club moss), Picea jezoensis (Jezo spruce) bark.[1]

Executive Summary

Serratane triterpenoids are a unique class of C30 pentacyclic compounds distinguished by a seven-membered ring C. Unlike common oleanane or ursane triterpenes, serratanes exhibit specific potent bioactivities, including the reversal of Multi-Drug Resistance (MDR) in cancer cells and significant anti-inflammatory effects via NF-κB suppression.[1]

This guide addresses the primary challenge in serratane isolation: polarity management . These compounds often exist as esters in coniferous bark or as free alcohols in club mosses, requiring distinct extraction strategies.[1] We present a dual-track protocol: a conventional solvent partition workflow for high yield and a Supercritical Fluid Extraction (SFE) method for high selectivity.[1]

Part 1: Matrix Preparation & Pre-Treatment

Biomass Preparation

The physical state of the matrix dictates extraction efficiency.[1]

-

Lycopodium spp.[1][2] (Herbs): Air-dry in shade (<40°C) to prevent thermal degradation of hydroxyl groups.[1] Grind to a coarse powder (20–40 mesh). Fine powdering (<60 mesh) is discouraged as it releases excessive chlorophyll, complicating downstream chromatography.[1]

-

Picea jezoensis (Bark): Bark contains high levels of suberin and waxes.[1] It must be pulverized (hammer mill) to <1 mm particle size to break the suberin barrier.

Part 2: Extraction Protocols

Protocol A: Conventional Solvent Extraction (CSE) with Saponification

Best for: Bulk isolation from Picea bark where esters are prevalent.[1]

Reagents: Methanol (MeOH), Ethyl Acetate (EtOAc), Potassium Hydroxide (KOH), Hydrochloric Acid (HCl).[1]

-

Primary Extraction:

-

Reflux dried biomass with MeOH (1:10 w/v) for 3 hours (x3 cycles).

-

Combine filtrates and evaporate to dryness under reduced pressure (Rotavap at 45°C).

-

-

Alkaline Hydrolysis (Critical Step):

-

Liquid-Liquid Partition:

-

Suspend the hydrolyzed residue in water.[1]

-

Partition 1 (Lipid Removal): Extract with n-Hexane (x2).[1] Discard Hexane layer (contains fatty acids/sterols).[1]

-

Partition 2 (Target Recovery): Extract aqueous phase with Ethyl Acetate (EtOAc) (x3).[1]

-

Result: The EtOAc fraction contains the concentrated serratane diols/triols.[1]

-

Protocol B: Supercritical Fluid Extraction (SFE)

Best for: High-purity analytical standards; Green chemistry compliance.[1]

Equipment: SFE System (e.g., Waters SFE Bio-Botanical).[1] Solvent: CO₂ + Modifier (Ethanol).[1][4]

-

Mechanism: Pure CO₂ is too non-polar to extract di-hydroxylated serratanes effectively.[1] An organic modifier is required to shift the polarity window.[1]

| Parameter | Setting | Rationale |

| Pressure | 300 bar (30 MPa) | High density required to solubilize high MW triterpenes.[1] |

| Temperature | 60°C | Increases solute vapor pressure, enhancing mass transfer.[1] |

| Co-solvent | 10–15% Ethanol | Crucial: Pure CO₂ yields <5% recovery.[1] Ethanol enables H-bonding with serratane hydroxyls.[1] |

| Flow Rate | 15 g/min | Balance between residence time and solvent consumption.[1] |

| Mode | Dynamic | Continuous flow for 60 mins.[1] |

Part 3: Purification & Fractionation Workflow

The separation of serratenediol from its isomer, 21-episerratenediol, is the bottleneck.[1] They differ only by the stereochemistry at C-21.

Column Chromatography Strategy

Stationary Phase: Silica Gel 60 (0.063–0.200 mm).[1][5] Mobile Phase Gradient: n-Hexane : Ethyl Acetate.[1]

-

Packing: Slurry pack column with Hexane.

-

Loading: Dissolve EtOAc fraction in minimum CHCl₃ and load.

-

Elution Profile:

Visualization (TLC)

-

Solvent System: CHCl₃ : MeOH (15:1).[1]

-

Detection: Spray with Liebermann-Burchard reagent (Acetic anhydride + H₂SO₄) and heat at 100°C.[1]

-

Result: Serratanes typically manifest as reddish-violet spots that darken over time.[1]

-

Part 4: Process Visualization

The following diagram illustrates the decision logic for selecting the extraction pathway based on the source matrix.

Caption: Decision matrix for serratane extraction, highlighting the critical hydrolysis step for bark-derived samples.

Part 5: Analytical Validation (HPLC-MS)

To validate the purity of the isolated fractions, use the following method. Note that serratanes lack strong UV chromophores, so Mass Spectrometry (MS) or ELSD (Evaporative Light Scattering Detector) is preferred over standard UV detection.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase: Isocratic elution is often superior for isomer separation.[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Detection: APCI-MS (Positive Mode).[1]

-

Target Ions: Look for

peaks due to the labile nature of the hydroxyl groups (m/z 425 for serratenediol).

-

References

-

Inhibition of HL-60 Leukemia Cells by Serratenediol: Title: Investigation of the component of Lycopodium serratum extract that inhibits proliferation and mediates apoptosis of human HL-60 leukemia cells.[1][6] Source: PubMed / Elsevier (2012).[1] URL:[Link][1]

-

Serratane Triterpenoids from Picea jezoensis: Title: Cancer chemopreventive agents, serratane-type triterpenoids from Picea jezoensis.[1][7][8] Source: Cancer Letters (2001).[1] URL:[Link]

-

Supercritical Fluid Extraction of Triterpenoids: Title: Extraction and Purification of Triterpenoids using Supercritical Fluids: From Lab to Exploitation.[1][4][9] Source: Mini-Reviews in Organic Chemistry (2014).[1] URL:[Link][1]

-

Anti-inflammatory Activity of Serratanes: Title: Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators.[1][10] Source: Bioorganic Chemistry (2020).[1][10] URL:[Link]

-

Chromatographic Separation of Triterpenoids: Title: Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography. Source: Journal of Chromatography A (2009).[1][11] URL:[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharm.or.jp [pharm.or.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of the component of Lycopodium serratum extract that inhibits proliferation and mediates apoptosis of human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two new anti-tumor promoting serratane-type triterpenoids from the stem bark of Picea jezoensis var. jezoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer chemopreventive agents, serratane-type triterpenoids from Picea jezoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography [agris.fao.org]

Application Note: NMR Spectroscopic Characterization of Serratriol

This Application Note is written for researchers and drug development professionals focusing on the structural elucidation of complex natural products. It details the NMR spectroscopic characterization of Serratriol (specifically serrat-14-ene-3β,21α,24-triol), a bioactive serratane triterpenoid found in Lycopodium and Huperzia species.[1]

Target Analyte: Serratriol (Serrat-14-ene-3β,21α,24-triol) Class: Serratane Triterpenoid Primary Application: Structural Elucidation, Stereochemical Validation, Purity Analysis Version: 2.1 (2026)[1]

Abstract & Scientific Context

Serratriol is a pentacyclic triterpenoid belonging to the serratane class, characterized by a unique seven-membered ring C. It exhibits significant pharmacological potential, including anti-inflammatory activity (via inhibition of NO production in macrophages) and cytotoxicity against human leukemia (HL-60) cell lines.[1]

Precise NMR characterization is critical because the biological activity of serratanes is strictly governed by their stereochemistry—particularly at the C-3 and C-21 positions.[1] This protocol addresses the challenge of distinguishing Serratriol from its isomers (e.g., 21-episerratriol) and structurally related analogs (e.g., serratenediol, lycoclavanol) using a high-resolution, multi-dimensional NMR workflow.[1]

Sample Preparation Protocol

For triterpenoids containing multiple hydroxyl groups, solvent selection is the single most critical variable affecting spectral resolution.[1]

Recommended Solvent: Pyridine-d5 ( )[1]

-

Rationale: Unlike Chloroform-d (

), Pyridine-d5 disrupts intermolecular hydrogen bonding.[1] This results in sharper signals for hydroxylated protons and induces a "pyridine shift" that disperses the overlapping methylene envelope typical of triterpenes. -

Concentration: 5–10 mg of Serratriol in 600 µL of solvent.

-

Temperature: 298 K (25°C).[1]

Alternative (for rapid screening):

Acquisition Strategy & Pulse Sequences

To fully assign the Serratriol skeleton (

| Experiment | Pulse Sequence | Objective | Critical Parameter |

| 1H NMR | zg30 | Quantitation, purity, integration of methyls.[1] | D1 = 5s (ensure full relaxation of methyls).[1] |

| 13C {1H} | zgpg30 | Carbon count (30 carbons).[1][2][3] | High scans (≥1024) for quaternary carbons.[1] |

| HSQC | hsqcetgp | 1-bond C-H correlation. | Multiplicity editing (CH/CH3 up, CH2 down). |

| HMBC | hmbcgplpndqf | Long-range connectivity (2-3 bonds).[1] | Optimized for |

| NOESY | noesygpphp | Stereochemistry (Critical). | Mixing time ( |

Workflow Diagram

The following diagram illustrates the logical flow of structure elucidation for Serratriol.

Figure 1: Step-by-step NMR characterization workflow for Serratriol.

Data Analysis & Interpretation

The serratane skeleton is distinguished by a central 7-membered ring C and a double bond at C14-C15.[1]

Key Diagnostic Signals (Pyridine-d5)[1]

-

Olefinic Proton (H-15): A broad singlet or doublet (

Hz) typically found around 5.35 – 5.50 ppm .[1] This confirms the -

Oxymethines (H-3 & H-21):

-

Oxymethylene (H-24): An AB system (two doublets) usually between 3.50 – 4.20 ppm , indicating the primary alcohol at C-24 (characteristic of Serratriol vs. Serratenediol).[1]

-

Methyl Groups: Serratriol has 7 tertiary methyls.[1] In Pyridine-d5, these appear as sharp singlets between 0.70 – 1.20 ppm .[1]

Representative Chemical Shift Data

Note: Values are approximate and solvent-dependent (Pyridine-d5).

| Position | Multiplicity | Key HMBC Correlations | ||

| C-3 | 78.5 | 3.45 | dd | Me-23, Me-24 |

| C-14 | 138.6 | — | C (quat) | H-15, H-27 |

| C-15 | 122.1 | 5.38 | br s | H-27, H-7 |

| C-21 | 77.2 | 3.22 | dd | Me-29, Me-30 |

| C-24 | 64.5 | 3.85, 4.10 | d (AB) | H-3, H-5 |

Stereochemical Validation (NOESY)

Distinguishing Serratriol (21

-

Serratriol (21

-OH): H-21 is-

NOE Correlation: H-21 shows correlations with H-19

and Me-30 .[1]

-

-

21-Episerratriol (21

-OH): H-21 is-

NOE Correlation: H-21 shows correlations with Me-29 and H-19

.[1]

-

Mechanistic Diagram: Serratane Skeleton Connectivity

This diagram visualizes the HMBC correlations used to "stitch" the rings together.

Figure 2: Key HMBC correlations defining the serratane skeleton and hydroxyl positions.

Troubleshooting & Quality Control

Issue 1: Overlapping Methyl Signals

-

Symptom: The 7 methyl singlets appear as a blob in the 0.8–1.0 ppm region.

-

Solution: Use HSQC-TOCSY or simply process the 1H spectrum with Resolution Enhancement (Gaussian multiplication, LB = -0.3, GB = 0.1).[1] Alternatively, switch solvent to Benzene-d6 (

), which often resolves methyl overlaps via magnetic anisotropy.[1]

Issue 2: Water Peak Interference

-

Symptom: A large HDO peak obscures the H-3 or H-24 signals.[1]

-

Solution: Pyridine-d5 is hygroscopic.[1] Use ampoules or store over molecular sieves.[1] If the peak persists, use a solvent suppression pulse sequence (zgesgp) or acquire the spectrum at a different temperature (e.g., 308 K) to shift the water resonance.[1]

References

-

Serratane Triterpenoids Review: Boonya-udtayan, S., et al. (2019).[1][4] "Serratene triterpenoids and their biological activities from Lycopodiaceae plants." Fitoterapia, 136, 104181.[1] Link

-

Structural Identification: Zou, K., et al. (2004).[1] "Serratane-type triterpenoids from Huperzia serrata."[1][5][6] Natural Product Research, 18(5), 453-459.[1][5] Link

-

Stereochemistry & Isomers: Tsuda, Y., et al. (1975).[1] "Triterpenoid Chemistry. VI. The Structures and Stereochemistry of Serratriol, 21-Episerratriol, and Lycoclavanol."[1] Chemical and Pharmaceutical Bulletin, 23(6), 1290-1299.[1] Link

-

Biological Activity (Cancer): Zhang, Y., et al. (2012).[1] "Investigation of the component of Lycopodium serratum extract that inhibits proliferation... of human HL-60 leukemia cells."[7] Food and Chemical Toxicology, 50(8), 2862-2867.[1] Link

-

Anti-inflammatory Activity: Wang, B., et al. (2020).[1][8][9] "Serratane triterpenoids isolated from Lycopodium clavatum... attenuate the production of inflammatory mediators."[8][9] Bioorganic Chemistry, 96, 103632.[1][9] Link

Sources

- 1. Serratenediol | C30H50O2 | CID 164947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Serratane-type triterpenoids from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serratane triterpenoids from Lycopodium complanatum and their anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the component of Lycopodium serratum extract that inhibits proliferation and mediates apoptosis of human HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serratane triterpenoids isolated from Lycopodium clavatum by bioactivity-guided fractionation attenuate the production of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing LC-MS Detection of Serratriol

Welcome to the dedicated technical support guide for the analysis of Serratriol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their analytical methods for this specific diterpenoid. We will delve into the nuances of method development, address common challenges, and provide evidence-based strategies to enhance the sensitivity and robustness of your assays.

Introduction: The Challenge of Serratriol Detection

Serratriol, a diterpenoid isolated from sources like the leaves of Picea abies (Norway spruce), presents unique challenges in analytical chemistry. Its relatively low ionization efficiency and potential for complex matrix effects can often lead to poor sensitivity and reproducibility in LC-MS analyses. This guide provides a systematic approach to overcoming these hurdles, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Serratriol peak is broad and shows significant tailing. What are the likely causes and how can I improve the peak shape?

A1: Poor peak shape for Serratriol is often multifactorial, stemming from issues with the mobile phase, column chemistry, or secondary interactions.

-

Mobile Phase pH: Serratriol possesses hydroxyl groups that can engage in secondary interactions with residual silanols on the silica backbone of C18 columns. Modifying the mobile phase pH can alter the surface charge of these silanols. While Serratriol itself is not ionizable, a slightly acidic mobile phase (e.g., 0.1% formic acid) is often employed to suppress the ionization of silanol groups (pKa ~3.5-4.5), thereby minimizing these undesirable interactions.

-

Column Choice: If peak tailing persists, consider using a column with end-capping technology. End-capping effectively "shields" the residual silanols, providing a more inert surface. For polar compounds like Serratriol, a phenyl-hexyl or a polar-embedded C18 column might offer alternative selectivity and improved peak shape.

-

Flow Rate and Gradient: A slower flow rate allows for more effective partitioning between the stationary and mobile phases, often leading to sharper peaks. Additionally, optimizing the gradient slope is crucial. A shallower gradient around the elution time of Serratriol can improve peak resolution and shape.

Troubleshooting Workflow: Improving Serratriol Peak Shape

Caption: A logical workflow for troubleshooting poor peak shape of Serratriol in LC-MS analysis.

Q2: I am struggling with low signal intensity for Serratriol. How can I boost the MS signal?

A2: Enhancing the signal intensity of Serratriol requires a multi-pronged approach focusing on ionization efficiency, adduct formation, and MS source parameters.

-

Electrospray Ionization (ESI) Polarity: Serratriol is a neutral molecule. While it can be detected in both positive and negative ESI modes, the formation of adducts is often more favorable in positive mode. Common adducts include [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

-

Mobile Phase Additives: The choice of additive can significantly influence adduct formation and, consequently, signal intensity.

-

Ammonium Acetate/Formate: Adding 5-10 mM ammonium acetate or formate to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct, which is often more stable and yields a higher signal than the protonated molecule [M+H]⁺ for compounds with multiple hydroxyl groups.

-

Sodium Acetate: In some cases, intentionally promoting the formation of the sodium adduct [M+Na]⁺ by adding a low concentration of sodium acetate (~1 mM) can lead to a substantial increase in signal intensity. However, be mindful that this can sometimes lead to in-source fragmentation.

-

-

MS Source Parameter Optimization: Do not rely on generic source parameters. A systematic optimization of the following parameters is critical:

-

Capillary Voltage: Adjust in small increments (e.g., 0.2 kV) to find the optimal voltage for ionization without causing fragmentation.

-

Gas Temperatures and Flow Rates: Nebulizer gas flow, drying gas flow, and gas temperature all influence desolvation. Insufficient desolvation can lead to signal suppression, while excessive temperatures can cause thermal degradation. A design of experiments (DOE) approach can be highly effective for optimizing these interdependent parameters.

-

Table 1: Recommended Starting Conditions for Serratriol MS Parameter Optimization

| Parameter | Starting Value | Optimization Range | Rationale |

| ESI Mode | Positive | N/A | Promotes favorable adduct formation ([M+NH₄]⁺, [M+Na]⁺). |

| Capillary Voltage | 3.5 kV | 2.5 - 4.5 kV | Balances ionization efficiency and in-source fragmentation. |

| Nebulizer Pressure | 35 psi | 25 - 50 psi | Affects droplet size and desolvation. |

| Drying Gas Flow | 10 L/min | 8 - 12 L/min | Crucial for efficient solvent evaporation. |

| Drying Gas Temp | 325 °C | 275 - 375 °C | Optimizes desolvation without thermal degradation. |

Q3: I suspect matrix effects are suppressing my Serratriol signal. How can I confirm this and what are the mitigation strategies?

A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common challenge.

-

Confirmation of Matrix Effects: The most definitive way to assess matrix effects is through a post-extraction spike experiment.

-

Analyze a blank matrix extract.

-

Analyze a neat solution of Serratriol at a known concentration.

-

Spike the blank matrix extract with Serratriol at the same final concentration as the neat solution and analyze.

-

Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value significantly less than 100% indicates ion suppression.

-

-

Mitigation Strategies:

-

Improved Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the LC-MS system.

-

Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For a moderately polar compound like Serratriol, a reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange) can be effective. Develop a method that strongly retains the matrix components while allowing for the selective elution of Serratriol.

-

Liquid-Liquid Extraction (LLE): LLE can also be employed to partition Serratriol away from interfering substances based on its solubility.

-

-

Chromatographic Separation: If sample preparation is insufficient, focus on improving the chromatographic separation to resolve Serratriol from the co-eluting matrix components. Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) or a more sophisticated gradient profile.

-

Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for Serratriol is the gold standard for correcting matrix effects. Since the SIL internal standard co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of their peak areas remains constant, leading to more accurate quantification. If a SIL standard is unavailable, a structural analog can be used, but its efficacy must be carefully validated.

-

Experimental Workflow: Diagnosing and Mitigating Matrix Effects

Caption: A systematic approach to identifying and mitigating matrix effects in Serratriol analysis.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Serratriol from a Plant Extract

This protocol provides a starting point for developing an SPE method to clean up a complex plant extract for Serratriol analysis.

Objective: To remove highly polar and non-polar interferences from a methanolic plant extract.

Materials:

-

C18 SPE Cartridge (e.g., 500 mg, 6 mL)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Sample: Methanolic plant extract, dried and reconstituted in 10% Methanol/Water.

Methodology:

-

Cartridge Conditioning:

-

Pass 5 mL of Methanol through the C18 cartridge.

-

Pass 5 mL of Water through the cartridge. Do not let the cartridge run dry.

-

-

Sample Loading:

-

Load 1 mL of the reconstituted sample onto the cartridge.

-

Load at a slow flow rate (~1 mL/min) to ensure proper binding.

-

-

Washing Step (Removal of Polar Interferences):

-

Wash the cartridge with 5 mL of 10% Methanol/Water. This will elute highly polar compounds that are not retained on the C18 phase.

-

-

Elution Step (Collection of Serratriol):

-

Elute Serratriol from the cartridge using 5 mL of 90% Methanol/Water. Collect the eluate.

-

-

Post-Elution:

-

Dry the collected eluate under a gentle stream of nitrogen.

-

Reconstitute in the initial mobile phase for LC-MS analysis.

-

References

-

Dolan, J. W. (2002). "Peak Tailing and What to Do About It". LCGC North America, 20(5), 430-438. [Link]

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Serratriol and Hydrocortisone

A Technical Guide for Researchers and Drug Development Professionals

The management of inflammation is a cornerstone of therapeutic intervention across a spectrum of diseases. While synthetic corticosteroids like hydrocortisone have long been the standard due to their potent effects, the search for alternatives with improved safety profiles continues. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of hydrocortisone, a widely used glucocorticoid, and Serratriol, a naturally derived triterpenoid compound. We will explore their distinct mechanisms of action and present a framework for their comparative evaluation using established preclinical models.

Section 1: Mechanisms of Action

The divergent origins of hydrocortisone and Serratriol are reflected in their distinct molecular approaches to mitigating the inflammatory cascade.

Hydrocortisone: The Glucocorticoid Standard

Hydrocortisone, a synthetic derivative of the natural stress hormone cortisol, exerts broad-spectrum anti-inflammatory and immunosuppressive effects.[1][2] Its primary mechanism is genomic, mediated by the intracellular glucocorticoid receptor (GR).[3][4]

Mechanism Deep Dive: Upon entering a cell, hydrocortisone binds to the cytosolic GR, which is stabilized by heat shock proteins. This binding event triggers a conformational change, leading to the dissociation of the stabilizing proteins and the translocation of the activated hydrocortisone-GR complex into the nucleus.[3][5] Inside the nucleus, the complex interacts with DNA at specific sequences known as Glucocorticoid Response Elements (GREs).[3] This interaction leads to two main outcomes:

-

Transactivation: The GR complex directly binds to GREs to upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1).[3] Annexin-1 inhibits phospholipase A2 (PLA2), an upstream enzyme responsible for releasing arachidonic acid from cell membranes, thereby blocking the synthesis of pro-inflammatory prostaglandins and leukotrienes.[3]

-

Transrepression: More critical to its anti-inflammatory effects, the GR complex can inhibit the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7] This "tethering" mechanism prevents these factors from driving the expression of a wide array of inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[1][3][4]

Serratriol: A Multi-Target Triterpenoid

Serratriol is a tetracyclic triterpenoid from the resin of Boswellia serrata. Compounds from this class, particularly boswellic acids, are recognized for their anti-inflammatory properties, which they achieve by targeting specific enzymes in the inflammatory pathway.[8]

Mechanism Deep Dive: Unlike the broad genomic effects of hydrocortisone, Serratriol and its related compounds, such as Acetyl-keto-beta-boswellic acid (AKBA), are believed to act as direct inhibitors of pro-inflammatory enzymes.[9] The primary target identified is 5-lipoxygenase (5-LOX).[8][9][10]

-

Inhibition of 5-Lipoxygenase (5-LOX): 5-LOX is the key enzyme in the biosynthesis of leukotrienes, a class of potent inflammatory mediators derived from arachidonic acid.[9] Leukotrienes contribute to inflammation by promoting neutrophil chemotaxis, increasing vascular permeability, and inducing bronchoconstriction. By directly and allosterically inhibiting 5-LOX, Serratriol can prevent the production of leukotrienes, thereby quelling a significant branch of the inflammatory cascade.[8][9]

-

Modulation of NF-κB: Some evidence suggests that boswellic acids may also exert anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This provides a point of convergence with the mechanism of hydrocortisone, although the precise molecular interaction is likely different.

Section 2: Comparative Experimental Analysis

To objectively compare the anti-inflammatory activity of Serratriol and hydrocortisone, a combination of in vitro and in vivo assays is essential.

In Vitro Assay: Inhibition of Pro-inflammatory Mediators in Macrophages

Rationale: Macrophages are key cells in the inflammatory response.[11] When stimulated with bacterial lipopolysaccharide (LPS), they produce a host of pro-inflammatory mediators, including nitric oxide (NO), TNF-α, and various interleukins.[12] This model is widely used to screen compounds for anti-inflammatory potential by measuring their ability to inhibit the production of these markers.[12][13]

Experimental Workflow Diagram:

Detailed Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-incubate the cells for 1 hour with varying concentrations of Serratriol, hydrocortisone, or vehicle control (DMSO).